Differential Inhibition of DNA Polymerase Beta Lyase Activity Among Bis-Coumarins
In a direct head-to-head comparison of three bis-coumarins isolated from *Edgeworthia gardneri*, daphnoretin demonstrated a unique inhibitory profile against the lyase activity of DNA polymerase beta [1]. Daphnoretin (IC50 = 43.0 µg/mL, 122.3 µM) was significantly less potent than edgeworin (IC50 = 7.3 µg/mL, 22.5 µM) and more potent than edgeworthin (IC50 = 32.1 µg/mL, 94.8 µM) [1]. This 5.9-fold difference in potency between daphnoretin and edgeworin, and the distinct ranking of all three compounds, highlights that minor structural modifications in the biscoumarin scaffold drastically alter target inhibition [1].
| Evidence Dimension | Inhibition of DNA polymerase beta lyase activity |
|---|---|
| Target Compound Data | IC50 = 43.0 µg/mL (122.3 µM) |
| Comparator Or Baseline | Edgeworin: IC50 = 7.3 µg/mL (22.5 µM); Edgeworthin: IC50 = 32.1 µg/mL (94.8 µM) |
| Quantified Difference | Daphnoretin is 5.9-fold less potent than edgeworin and 1.3-fold less potent than edgeworthin. |
| Conditions | In vitro enzymatic assay with purified DNA polymerase beta. |
Why This Matters
This data is critical for researchers studying DNA repair mechanisms or developing polymerase beta inhibitors, as it demonstrates that daphnoretin provides a distinct and quantifiable level of inhibition compared to its closest structural analogs.
- [1] Li SS, et al. Biscoumarin derivatives from Edgeworthia gardneri that inhibit the lyase activity of DNA polymerase beta. J Nat Prod. 2004 Sep;67(9):1608-10. PMID: 15387673. View Source
